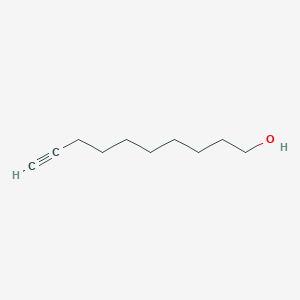

9-Decyn-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h1,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAOUMQUUZNRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066236 | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17643-36-6 | |

| Record name | 9-Decyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017643366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decyn-1-ol is a valuable bifunctional molecule in organic synthesis, utilized as a building block in the preparation of complex organic structures, including insect pheromones and other natural products. Its terminal alkyne and primary alcohol functionalities allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of two primary synthetic pathways for this compound: the isomerization of 2-decyn-1-ol (B41293) and a multi-step synthesis commencing from 8-bromo-1-octanol (B1265630) via a Grignard reaction. This document furnishes detailed experimental protocols, quantitative data for each method, and visual diagrams of the synthetic workflows to facilitate practical application in a research and development setting.

Introduction

The synthesis of long-chain functionalized alkynes such as this compound is of significant interest in the field of organic chemistry. The presence of both a terminal alkyne and a primary alcohol on a ten-carbon chain makes it a versatile intermediate for introducing both hydrophobicity and reactive handles for further molecular elaboration. This guide details two distinct and effective strategies for its preparation, providing researchers with the necessary information to select the most suitable pathway based on available starting materials, desired purity, and overall yield.

Synthesis Pathways

Two principal routes for the synthesis of this compound are presented:

-

Pathway 1: Isomerization of 2-Decyn-1-ol. This method involves the rearrangement of the internal triple bond of 2-decyn-1-ol to the terminal position.

-

Pathway 2: Grignard-based Synthesis from 8-Bromo-1-octanol. This multi-step approach involves the protection of the hydroxyl group of 8-bromo-1-octanol, followed by a Grignard reaction with an acetylene (B1199291) equivalent, and subsequent deprotection to yield the final product.

The logical workflow for these two pathways is illustrated in the following diagram.

Caption: Overview of the two primary synthesis pathways for this compound.

Pathway 1: Isomerization of 2-Decyn-1-ol

This pathway offers a direct route to this compound from a commercially available starting material. The isomerization is achieved using a strong base, typically a mixture of lithium amide and potassium tert-butoxide in 1,3-diaminopropane (B46017).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Decyn-1-ol | [1] |

| Yield | 83-88% | [1] |

| Boiling Point | 86–88°C/0.5 mm | [1] |

| ¹H NMR (CDCl₃) | δ: 1.1–1.7 (m, 12 H), 1.9 (t, J = 1.5, C≡CH), 2.1 (m, 2 H, CH₂C≡C), 3.6 (t, 2 H, J = 6, OCH₂) | [1] |

| IR (film) | νₘₐₓ cm⁻¹: 3400 (br), 3300 (s), 2100 (w), 1050 (s) | [1] |

Experimental Protocol

Caution: This procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, should be worn due to the corrosive nature of 1,3-diaminopropane.

-

Preparation of the Reagent: In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a condenser with a drying tube, add lithium (4.2 g, 0.6 mol) to 1,3-diaminopropane (300 mL).

-

Stir the mixture at room temperature for 30 minutes. An exothermic reaction will occur as the lithium dissolves.

-

Heat the mixture in an oil bath at 70°C for approximately 3 hours, or until the blue color disappears, indicating the formation of a white suspension of lithium amide.

-

Cool the reaction mixture to room temperature and add potassium tert-butoxide (44 g, 0.4 mol).

-

Stir the resulting pale yellow solution for 20 minutes at room temperature.

-

Isomerization Reaction: Add 2-decyn-1-ol (15.4 g, 0.1 mol) to the flask over 10 minutes using a dropping funnel.

-

Wash any residual 2-decyn-1-ol into the flask with an additional 20 mL of 1,3-diaminopropane.

-

Stir the reddish-brown mixture for 30 minutes.

-

Work-up and Purification: Pour the reaction mixture into 1 L of ice water and extract four times with 500-mL portions of hexane (B92381).

-

Combine the hexane extracts and wash successively with 1 L each of water, 10% hydrochloric acid, and saturated sodium chloride solution.

-

Dry the hexane solution over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless oil.

Pathway 2: Grignard-based Synthesis from 8-Bromo-1-octanol

This pathway involves a three-step sequence starting from the readily available 8-bromo-1-octanol. The hydroxyl group must first be protected to prevent it from interfering with the formation of the Grignard reagent.

Caption: Step-wise workflow for the Grignard-based synthesis of this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1. Protection | 8-Bromo-1-octanol | 2-(8-Bromooctyloxy)tetrahydro-2H-pyran | Dihydropyran, p-TsOH | ~95% |

| 2. Grignard Reaction | 2-(8-Bromooctyloxy)tetrahydro-2H-pyran | 2-(Dec-9-yn-1-yloxy)tetrahydro-2H-pyran | Mg, Lithium acetylide | ~80% (Estimated) |

| 3. Deprotection | 2-(Dec-9-yn-1-yloxy)tetrahydro-2H-pyran | This compound | Acetic acid, THF, H₂O | ~90% |

| Overall | 8-Bromo-1-octanol | This compound | ~68% (Estimated) |

Experimental Protocols

-

To a solution of 8-bromo-1-octanol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Cool the mixture to 0°C and add dihydropyran dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected bromoalkanol.

-

Prepare the Grignard reagent by adding the THP-protected 8-bromooctane to magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

In a separate flask, prepare a solution of lithium acetylide in THF. This can be generated by bubbling acetylene gas through a solution of n-butyllithium in THF at low temperature (-78°C).

-

Add the prepared Grignard reagent to the lithium acetylide solution at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude protected this compound in a mixture of acetic acid, THF, and water.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography or distillation.

Comparison of Synthesis Pathways and Conclusion

Both pathways presented offer viable routes to this compound.

-

Pathway 1 (Isomerization) is a high-yielding, one-step process that is ideal if 2-decyn-1-ol is readily available. The procedure is straightforward, and the product can be obtained in high purity after distillation.

-

Pathway 2 (Grignard Synthesis) is a more versatile multi-step synthesis that allows for the construction of the carbon skeleton from a simpler, often more accessible starting material like 8-bromo-1-octanol. While the overall yield is likely lower than the isomerization route due to the multiple steps, this pathway offers greater flexibility in terms of starting material selection and can be adapted for the synthesis of related long-chain alkynols.

The choice of synthesis will ultimately depend on the specific needs of the researcher, including factors such as cost and availability of starting materials, required scale of the synthesis, and the desired level of purity. This guide provides the necessary technical details to enable an informed decision and successful execution of either synthetic strategy.

References

An In-depth Technical Guide to the Physical Properties of 9-Decyn-1-ol

This guide provides a comprehensive overview of the known physical properties of 9-Decyn-1-ol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a bifunctional organic molecule that contains both a terminal alkyne and a primary alcohol functional group. These features make it a valuable building block in various synthetic applications, including the synthesis of insect pheromones, macrolactones, and heterocyclic compounds.[1][2] Its physical state at room temperature is a colorless to light yellow or light orange clear liquid.[1][3][4]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes | Source(s) |

| Melting Point | 1.9 °C | Estimated value | |

| Boiling Point | 92 °C | at 4 mmHg | |

| Density | 0.87 g/mL | at 25 °C | |

| Refractive Index | 1.4540 - 1.4580 | at 20 °C | |

| Molecular Formula | C10H18O | ||

| Molecular Weight | 154.25 g/mol |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided literature, standard analytical methods are employed for such characterizations.

Determination of Melting Point: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like this compound, which has a low melting point, a common laboratory method involves using a cooling bath with a calibrated thermometer or a differential scanning calorimeter (DSC). The estimated value of 1.9 °C suggests that it is close to freezing at standard refrigerated temperatures.

Determination of Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of this compound is reported as 92 °C at a reduced pressure of 4 mmHg. Vacuum distillation is a standard technique used to determine the boiling point of compounds that may decompose at their atmospheric boiling point or have very high boiling points.

Visualizations

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Generalized workflow for physical property determination.

References

- 1. This compound, 9-Decynol, Dec-9-yn-1-ol, 9-Decyne-1-ol, 10-Hydroxy-1-decyne, 17643-36-6, decyn, Mumbai, India [jaydevchemicals.com]

- 2. This compound | 17643-36-6 [chemicalbook.com]

- 3. starshinechemical.com [starshinechemical.com]

- 4. This compound 17643-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Solubility Profile of 9-Decyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-decyn-1-ol, a long-chain acetylenic alcohol. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a synthetic building block in drug discovery. This document outlines its expected solubility in a range of common solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Principles of this compound Solubility

This compound (C₁₀H₁₈O) is a molecule with a dual nature regarding its solubility. Its structure consists of a long, ten-carbon chain, which is nonpolar and hydrophobic, and a terminal hydroxyl (-OH) group, which is polar and hydrophilic. The overall solubility of this compound is dictated by the interplay between these two features.

The principle of "like dissolves like" is the primary determinant of its solubility. The long hydrocarbon tail dominates the molecule's character, making it largely nonpolar. Consequently, this compound is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents like water. The hydroxyl group allows for some interaction with polar solvents through hydrogen bonding, but the hydrophobic effect of the long carbon chain significantly limits its aqueous solubility. It is reported to be only slightly soluble in water. As the carbon chain length of an alcohol increases, its solubility in polar solvents decreases, while its solubility in nonpolar solvents tends to increase.

Predicted Solubility of this compound in Various Solvents

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its structure and established solubility principles for long-chain alcohols. The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large, nonpolar carbon chain outweighs the polarity of the single hydroxyl group, leading to poor interaction with water molecules. |

| Methanol | Moderate to High | As a polar protic solvent, it can hydrogen bond with the hydroxyl group, and the short alkyl chain offers some nonpolar character. | |

| Ethanol | High | Similar to methanol, but with a slightly longer alkyl chain, making it a better solvent for the nonpolar portion of this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Acetone | High | Its polarity allows interaction with the hydroxyl group, while the methyl groups provide some nonpolar character. | |

| Acetonitrile | Moderate | Less polar than DMSO and acetone, but should still be a reasonably good solvent. | |

| Nonpolar | Hexane (B92381) | High | The nonpolar nature of hexane interacts favorably with the long hydrocarbon chain of this compound via van der Waals forces. |

| Toluene | High | An aromatic, nonpolar solvent that will effectively solvate the nonpolar carbon chain. | |

| Diethyl Ether | High | A relatively nonpolar solvent that is a good solvent for many organic compounds. | |

| Dichloromethane (DCM) | High | A slightly polar solvent that is effective at dissolving a wide range of organic molecules. |

Experimental Protocols for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound like this compound. This method can be adapted for both qualitative and semi-quantitative analysis.

Materials and Equipment:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane, acetone)

-

Small test tubes or vials with caps

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Analytical balance

-

Constant temperature bath or shaker (for quantitative measurements)

Qualitative Solubility Testing Protocol:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a small, clean, and dry test tube.

-

Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition of the solvent, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for the dissolution of the solute. Observe if the solution is clear, cloudy, or if a separate phase remains.

-

Classification:

-

Soluble: The compound completely dissolves to form a clear solution.

-

Slightly Soluble: A portion of the compound dissolves, but some solid or a second liquid phase remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Repeat: Repeat the process for each solvent to be tested.

Semi-Quantitative Solubility Testing Protocol:

-

Weighing the Solute: Accurately weigh a specific amount of this compound (e.g., 100 mg) and place it into a vial.

-

Incremental Solvent Addition: Add a known volume of the solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Cap the vial and place it in a constant temperature shaker or bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation and Measurement: After equilibration, observe if all the solute has dissolved. If not, incrementally add more solvent of a known volume, and repeat the equilibration step until the solute is fully dissolved.

-

Calculation: The solubility can then be expressed in terms of mass per unit volume (e.g., mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the general experimental workflow for determining the solubility of a compound.

Spectroscopic Profile of 9-Decyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 9-Decyn-1-ol (CAS No: 17643-36-6), a valuable bifunctional organic building block. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. This guide also outlines generalized experimental protocols for acquiring such spectra and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH |

| ~2.18 | Triplet of Triplets | 2H | -CH₂-C≡CH |

| ~1.94 | Triplet | 1H | -C≡C-H |

| ~1.56 | Quintet | 2H | -CH₂-CH₂OH |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~84.5 | -C≡CH |

| ~68.1 | -C≡CH |

| ~62.9 | -CH₂-OH |

| ~32.7 | C2 |

| ~29.3 | C4, C5, C6 |

| ~28.6 | C7 |

| ~25.6 | C3 |

| ~18.3 | -CH₂-C≡CH |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | Alkyne C-H | Stretch |

| ~3330 (broad) | O-H | Stretch |

| ~2925, ~2855 | Alkane C-H | Stretch |

| ~2120 | Alkyne C≡C | Stretch |

| ~1050 | C-O | Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154.13 | [M]⁺ (Molecular Ion) |

| 137 | [M-OH]⁺ |

| 123 | [M-CH₂OH]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra for this compound are not publicly available. However, the following provides a general methodology for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A solution of this compound would be prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The ¹H and ¹³C NMR spectra would be acquired on a spectrometer, such as a BRUKER ARX-300 mentioned in the PubChem entry for the ¹³C NMR data.[1] For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to ensure good signal-to-noise and accurate integration. For ¹³C NMR, a proton-decoupled experiment would typically be performed to simplify the spectrum.

Infrared (IR) Spectroscopy:

An IR spectrum of this compound, which is a liquid at room temperature, would typically be obtained using the neat liquid. A thin film of the sample would be placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample would be injected into a gas chromatograph to separate it from any impurities. The eluting compound would then be introduced into the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

9-Decyn-1-ol: A Technical Guide to its Role as a Synthetic Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decyn-1-ol is a bifunctional organic molecule that serves as a versatile and valuable building block in synthetic organic chemistry.[1] While extensive research has not indicated its natural occurrence, its utility as a precursor in the synthesis of various bioactive molecules is well-documented.[1] This technical guide focuses on the primary application of this compound as a starting material in the stereoselective synthesis of insect pheromones, crucial components in the development of sustainable pest management strategies.[1]

Chemical Properties and Specifications

This compound is a colorless to pale yellow liquid with a terminal alkyne and a primary alcohol functional group, which allows for a range of chemical transformations.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [2] |

| Molecular Weight | 154.25 g/mol | |

| CAS Number | 17643-36-6 | |

| Appearance | Clear, colourless to pale yellow liquid | |

| Boiling Point | 92 °C / 4 mmHg | |

| Density | 0.87 g/mL | |

| Refractive Index | 1.4540-1.4580 |

Application in the Synthesis of (Z)-9-Decen-1-ol, an Insect Sex Pheromone

A prominent application of this compound is in the synthesis of (Z)-9-decen-1-ol, a key component of the sex pheromone blend of several moth species, including the fall armyworm (Spodoptera frugiperda). The synthesis involves the stereoselective reduction of the terminal alkyne of this compound to a Z-alkene.

Experimental Protocol: Synthesis of (Z)-9-Decen-1-ol via Lindlar Reduction

This protocol outlines the partial hydrogenation of this compound to yield (Z)-9-decen-1-ol with a high stereoselectivity and yield.

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃, poisoned with lead)

-

Hexane

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in hexane.

-

Add Lindlar's catalyst and a small amount of quinoline to the solution. Quinoline acts as a catalyst poison to prevent over-reduction to the alkane.

-

Evacuate the flask and fill it with hydrogen gas (typically using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure (Z)-9-decen-1-ol.

Expected Yield: >95%

Synthetic Pathway and Workflow

The synthesis of (Z)-9-decen-1-ol from this compound is a straightforward and high-yielding transformation. The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Mechanism of Action of the Synthesized Pheromone

(Z)-9-decen-1-ol functions as a sex pheromone, a chemical signal released by female moths to attract males for mating. Male moths detect the pheromone at very low concentrations using specialized olfactory receptors on their antennae. The binding of the pheromone molecule to these receptors triggers a signaling cascade that ultimately leads to a behavioral response in the male, prompting it to fly upwind to locate the female.

Conclusion

This compound is a key synthetic intermediate with significant applications in the preparation of bioactive molecules, most notably insect pheromones. Its bifunctional nature allows for efficient and stereoselective transformations, making it a valuable tool for researchers in chemical synthesis, drug development, and sustainable agriculture. The protocol for the synthesis of (Z)-9-decen-1-ol demonstrates a practical and high-yielding application of this versatile building block.

References

The Synthetic Heart of Bioactive Molecules: A Technical Guide to the Biological Applications of 9-Decyn-1-ol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant, albeit indirect, biological activities associated with 9-decyn-1-ol. While this long-chain terminal alkyne alcohol does not exhibit notable intrinsic biological effects, its true value lies in its role as a versatile bifunctional building block in organic synthesis. Its terminal alkyne and primary alcohol functionalities serve as key reactive handles for the construction of complex and potent bioactive molecules. This document will explore two primary areas where this compound is a critical precursor: the development of targeted protein degraders (PROTACs) and the synthesis of insect sex pheromones. We will provide an in-depth look at the biological activity of these derivatives, detailed experimental methodologies, and visual representations of the relevant biological pathways.

This compound as a Linker in Proteolysis Targeting Chimeras (PROTACs)

A major application of this compound is in the burgeoning field of targeted protein degradation. It serves as a fundamental component of the linker in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.

The Pan-Akt Degrader: INY-03-041

This compound is a key synthetic intermediate for the linker used to generate the potent and selective pan-Akt degrader, INY-03-041.[1][2][3] This PROTAC is synthesized by conjugating the ATP-competitive AKT inhibitor GDC-0068 with the E3 ligase binder lenalidomide, using a linker derived from this compound.[1][2] INY-03-041 has demonstrated significant potential in cancer research by effectively targeting the Akt signaling pathway, which is a crucial regulator of cell survival, proliferation, and metabolism.

The biological efficacy of INY-03-041 is quantified by its inhibitory concentrations (IC50) against the three isoforms of Akt.

| Compound | Target | IC50 (nM) | Reference |

| INY-03-041 | Akt1 | 2.0 | |

| Akt2 | 6.8 | ||

| Akt3 | 3.5 |

The following diagram illustrates the mechanism by which INY-03-041 induces the degradation of Akt protein.

Synthesis of INY-03-041 (Conceptual Workflow): The synthesis of INY-03-041 involves a multi-step process where this compound is first modified to create a bifunctional linker. One end of the linker is designed to react with GDC-0068, and the other end is functionalized to attach to lenalidomide. A typical synthetic workflow is as follows:

In Vitro Akt Kinase Inhibition Assay: The inhibitory activity of INY-03-041 on Akt isoforms is determined using in vitro kinase assays. A standard protocol involves:

-

Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; a suitable peptide substrate (e.g., GSK3α/β peptide); ATP; and the test compound (INY-03-041).

-

Procedure: The Akt enzyme is incubated with varying concentrations of INY-03-041 in a reaction buffer. The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using phospho-specific antibodies in an ELISA format.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic curve.

This compound as a Precursor for Insect Pheromones

The terminal alkyne of this compound makes it an excellent starting material for the synthesis of Z-alkenes through stereoselective reduction. This is particularly useful in the synthesis of insect sex pheromones.

(Z)-9-Decen-1-ol: A Moth Sex Pheromone

This compound is a precursor to (Z)-9-decen-1-ol, a key component of the sex pheromone blend for several moth species, including the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. The biological activity of this derivative is its ability to attract male moths for mating.

The detection of (Z)-9-decen-1-ol by male moths is a highly specific process that triggers a behavioral response.

The mechanism involves the binding of the pheromone molecule to specific odorant receptors on the dendrites of olfactory sensory neurons located in the male moth's antennae. This binding initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in the attraction and mating behavior.

Synthesis of (Z)-9-Decen-1-ol from this compound: The key step in this synthesis is the stereoselective reduction of the alkyne to a Z-alkene.

-

Reaction: this compound is treated with a reducing agent that favors the formation of the cis-alkene. Common methods include catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) or hydroboration-protonolysis.

-

Purification: The crude product is purified using silica (B1680970) gel column chromatography, typically with a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield pure (Z)-9-decen-1-ol.

Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to a volatile compound.

-

Preparation: The antenna is excised from a male moth and mounted between two electrodes.

-

Stimulation: A puff of air containing a known concentration of (Z)-9-decen-1-ol is delivered over the antenna.

-

Measurement: The change in the electrical potential of the antenna (the EAG response) is recorded. The amplitude of the response is proportional to the sensitivity of the antenna to the specific compound.

-

Data Analysis: Dose-response curves can be generated by testing a range of concentrations to quantify the sensitivity and specificity of the antennal response.

Conclusion

While this compound itself is not biologically active in the traditional sense, its utility as a versatile chemical building block is undeniable. Its application in the synthesis of advanced therapeutics like PROTACs and in the production of ecologically important molecules such as insect pheromones highlights its significance in modern chemical biology and drug discovery. The ability to readily transform its alkyne and alcohol functionalities allows researchers to construct complex molecular architectures with potent and specific biological activities. Future research will likely continue to find novel applications for this valuable synthetic precursor.

References

Unlocking the Potential of 9-Decyn-1-ol: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of Emerging Research Areas for the Versatile Building Block, 9-Decyn-1-ol, Tailored for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning research applications of this compound, a bifunctional molecule poised to accelerate innovation in medicinal chemistry and materials science. With its terminal alkyne and primary alcohol moieties, this compound offers a versatile platform for a myriad of chemical transformations, making it a molecule of significant interest for the synthesis of complex and biologically active compounds. This document provides an in-depth analysis of its physicochemical properties, potential research applications with detailed experimental protocols, and its role in targeting critical signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2][3][4] |

| Molecular Weight | 154.25 g/mol | [3] |

| CAS Number | 17643-36-6 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 92 °C at 4 mmHg | |

| Melting Point | 1.9 °C (estimate) | |

| Density | 0.87 g/cm³ | |

| Refractive Index | 1.4540-1.4580 | |

| pKa | 15.19 ± 0.10 (Predicted) | |

| XLogP3 | 2.3 | |

| Topological Polar Surface Area | 20.2 Ų |

Potential Research Areas and Experimental Protocols

This compound's unique structure, featuring both a terminal alkyne and a primary alcohol, opens up a wide array of synthetic possibilities. Its utility as a bifunctional organic building block is particularly notable. Key areas of application include its use in the synthesis of insect pheromones, as a linker in Proteolysis Targeting Chimeras (PROTACs), and as a substrate in powerful coupling reactions like the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry).

Synthesis of Insect Pheromones

This compound is a valuable precursor for the synthesis of certain insect pheromones, which are crucial for the development of environmentally benign pest control strategies. A key transformation in this context is the stereoselective reduction of the alkyne to a Z-alkene.

Experimental Protocol: Synthesis of (Z)-9-Decen-1-ol via Lindlar Reduction

This protocol details the partial hydrogenation of this compound to yield (Z)-9-decen-1-ol, a component of the sex pheromone of the fall armyworm, Spodoptera frugiperda.

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Hexane

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogen balloon

Procedure:

-

In a round-bottom flask, dissolve this compound in hexane.

-

Add a catalytic amount of Lindlar's catalyst and a small quantity of quinoline to the solution. Quinoline acts as a catalyst poison to prevent over-reduction to the corresponding alkane.

-

Seal the flask and evacuate and backfill with hydrogen gas three times to create an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere, which can be maintained using a hydrogen-filled balloon.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (Z)-9-decen-1-ol.

Expected Yield: >95%

References

Methodological & Application

Application Notes and Protocols for 9-Decyn-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Decyn-1-ol is a versatile bifunctional building block in organic synthesis, featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including macrolactones, heterocyclic compounds, and biologically active agents such as insect pheromones and targeted protein degraders.[1][2] Its linear ten-carbon chain provides a flexible scaffold for the construction of diverse molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for key reactions involving this compound.

Key Applications

-

Drug Development (PROTACs): this compound serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A notable example is its use in the generation of INY-03-041, a potent and highly selective pan-Akt degrader.[1][3] In this context, the alkyne and alcohol functionalities of this compound are sequentially modified to connect the Akt inhibitor (GDC-0068) and the Cereblon (CRBN) E3 ligase ligand (lenalidomide).[1]

-

Click Chemistry: The terminal alkyne of this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction provides an efficient and highly regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

-

Cross-Coupling Reactions: The terminal alkyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the formation of carbon-carbon bonds with aryl or vinyl halides, enabling the synthesis of more complex and conjugated systems.

-

Synthesis of Natural Products and Pheromones: The bifunctional nature of this compound makes it a suitable starting material for the synthesis of various natural products and insect pheromones. The alkyne can be selectively reduced to either a cis- or trans-alkene, and the alcohol can be oxidized or esterified to introduce further functionality.

-

Heterocycle Synthesis: this compound is a building block in the microwave-assisted synthesis of disubstituted heterocyclic compounds.

Quantitative Data Presentation

The following table summarizes quantitative data for key reactions involving this compound. Please note that yields and reaction times can vary depending on the specific substrates, catalysts, and reaction conditions employed.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Sonogashira Coupling | This compound | 4-Iodoisoindolinone derivative | Pd(PPh₃)₂Cl₂, CuI, PPh₃, TEA | DMF | 90 | 2 | 70 |

| CuAAC (Click Chemistry) | This compound | Benzyl (B1604629) Azide (B81097) | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | RT | 12 | >95 |

| Esterification | This compound | Acetic Anhydride (B1165640) | Pyridine (B92270) | DCM | RT | 4 | ~95 |

| Oxidation to Aldehyde | This compound | - | Pyridinium chlorochromate (PCC) | DCM | RT | 2 | ~85 |

| Hydroxyl Protection (Silylation) | This compound | TBDMSCl | Imidazole | DMF | RT | 3 | >90 |

Experimental Protocols

Protocol 1: Sonogashira Coupling in the Synthesis of a PROTAC Linker Intermediate

This protocol describes the Sonogashira coupling of this compound with a 4-iodoisoindolinone derivative, a key step in the synthesis of the pan-Akt degrader INY-03-041.

Materials:

-

4-Iodoisoindolinone derivative (1.0 eq)

-

This compound (2.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.1 eq)

-

Copper(I) iodide (CuI) (0.2 eq)

-

Triphenylphosphine (PPh₃) (0.2 eq)

-

Triethylamine (B128534) (TEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

Procedure:

-

To a dry round-bottom flask, add the 4-iodoisoindolinone derivative (1.0 eq), this compound (2.0 eq), Pd(PPh₃)₂Cl₂ (0.1 eq), CuI (0.2 eq), and PPh₃ (0.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine (3.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.

Materials:

-

This compound (1.0 eq)

-

Benzyl azide (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol (B103910) and Water (1:1 mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a minimum amount of water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn heterogeneous.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Esterification of the Hydroxyl Group

This protocol describes the acylation of the primary alcohol of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ester product.

Protocol 4: Oxidation of the Alcohol to an Aldehyde

This protocol details the oxidation of the primary alcohol of this compound to the corresponding aldehyde.

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

Procedure:

-

To a round-bottom flask, add PCC (1.5 eq) and a small amount of silica gel suspended in anhydrous DCM.

-

To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. Further purification can be achieved by flash column chromatography.

Visualizations

Caption: Synthetic workflow for the PROTAC degrader INY-03-041 utilizing this compound.

References

Application Notes and Protocols for Functionalizing the Hydroxyl Group of 9-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the hydroxyl group of 9-Decyn-1-ol, a versatile building block in pharmaceutical and chemical research. The presence of both a primary alcohol and a terminal alkyne allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients and specialty polymers. These protocols outline common and effective methods for esterification, conversion to a leaving group (tosylation), Mitsunobu reaction, and protection of the hydroxyl group.

Overview of Functionalization Strategies

The hydroxyl group of this compound can be transformed into a variety of other functional groups. This allows for the subsequent introduction of diverse molecular fragments. The terminal alkyne can be preserved for further reactions, such as "click" chemistry or Sonogashira coupling.

The primary functionalization strategies covered in these notes are:

-

Esterification: Conversion of the hydroxyl group to an ester, for example, an acetate (B1210297).

-

Tosylation: Transformation into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Mitsunobu Reaction: A versatile method for converting the alcohol into a variety of functional groups, including esters, with inversion of configuration.

-

Protection as a Silyl Ether: Masking the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to allow for selective reaction at the alkyne terminus.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each functionalization method. Quantitative data, where available from literature on this compound or analogous long-chain alcohols, is summarized in the subsequent tables.

Protocol 1: Esterification (Acetylation) of this compound

This protocol describes the conversion of this compound to 9-Decynyl acetate.

Reaction Scheme:

Materials:

-

This compound

-

Acetic Anhydride (B1165640)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).

-

Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 9-decynyl acetate.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tosylation of this compound

This protocol details the conversion of this compound to 9-Decynyl tosylate, creating a versatile intermediate for nucleophilic substitution.

Reaction Scheme:

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask and cool to 0 °C.[1]

-

Add anhydrous pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[1]

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until completion as monitored by TLC.[1]

-

Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 9-decynyl tosylate.[1]

-

The product can be purified by recrystallization or column chromatography.

Protocol 3: Mitsunobu Reaction of this compound with Benzoic Acid

This protocol describes the esterification of this compound with benzoic acid to form 9-decynyl benzoate.

Reaction Scheme:

HO-(CH2)8-C≡CH + TBDMSCl + Imidazole --> TBDMSO-(CH2)8-C≡CH

Caption: Functionalization pathways for this compound.

Caption: Workflow for the acetylation of this compound.

Caption: Workflow for the tosylation of this compound.

References

Application Notes and Protocols for Stereoselective Reactions Involving 9-Decyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereoselective reactions applicable to 9-decyn-1-ol, a versatile bifunctional organic building block. The protocols and data presented are designed to guide researchers in the synthesis of chiral molecules with high stereocontrol, which is crucial in the development of pharmaceuticals and other fine chemicals. While specific examples for this compound are limited in the literature, the following protocols are based on well-established methods for analogous terminal alkynes and can be adapted for this substrate.

Overview of Stereoselective Reactions

This compound possesses two key functional groups: a terminal alkyne and a primary alcohol. The terminal alkyne is a versatile handle for various stereoselective transformations, allowing for the introduction of new chiral centers. The primary alcohol can be used for further derivatization or as a directing group in certain catalytic reactions. This section outlines several key stereoselective reactions that can be applied to this compound.

Caption: Overview of stereoselective reactions applicable to this compound.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method to convert the alkyne moiety in this compound into a chiral alkane with high enantioselectivity.[1] This reaction typically employs a transition metal catalyst with a chiral ligand.

Experimental Protocol: Representative Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of terminal alkynes.

Caption: Workflow for the asymmetric hydrogenation of this compound.

Materials:

-

This compound

-

Chiral Ruthenium-BINAP catalyst (or other suitable chiral catalyst)

-

Degassed methanol (B129727) or ethanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge a high-pressure reactor vessel with this compound (1.0 mmol) and the chiral ruthenium catalyst (0.005-0.01 mmol).

-

Add degassed solvent (10 mL) to the vessel.

-

Seal the reactor and remove it from the glovebox.

-

Purge the reactor with hydrogen gas three times.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the chiral decan-1-ol.

-

Determine the enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data (Representative)

| Catalyst | Solvent | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| Ru(OAc)₂/(S)-BINAP | EtOH | 25 | 20 | 24 | >95 | >98 |

| [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | MeOH | 30 | 10 | 12 | >90 | >99 |

Asymmetric Dihydroxylation

Sharpless Asymmetric Dihydroxylation can be used to convert the corresponding alkene (9-decen-1-ol, obtained from selective reduction of the alkyne) into a chiral diol with high enantioselectivity.[2][3][4] This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[3]

Experimental Protocol: Representative Sharpless Asymmetric Dihydroxylation

This protocol is based on the standard Sharpless AD procedure.

Caption: Workflow for the asymmetric dihydroxylation of 9-decen-1-ol.

Materials:

-

9-Decen-1-ol (prepared by partial reduction of this compound)

-

AD-mix-α or AD-mix-β

-

Water

-

Sodium sulfite (B76179)

Procedure:

-

To a stirred solution of 9-decen-1-ol (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature, add the appropriate AD-mix (1.4 g per mmol of alkene).

-

Stir the resulting slurry vigorously at room temperature (or 0 °C for more sensitive substrates) until the starting material is consumed (monitored by TLC, typically 6-24 hours).

-

Quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for an additional hour.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the chiral 9,10-decanediol.

-

Determine the enantiomeric excess after derivatization (e.g., as a Mosher's ester) by NMR or by chiral HPLC.

Quantitative Data (Representative)

| Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| AD-mix-β | 25 | 18 | 85-95 | >95 |

| AD-mix-α | 25 | 18 | 85-95 | >95 |

Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a highly effective method for the enantioselective epoxidation of allylic alcohols. To apply this to this compound, it would first need to be converted to an allylic alcohol, for instance, through a hydroalumination-oxidation sequence followed by allylic oxidation. A more direct approach would be the epoxidation of 9-decen-1-ol.

Experimental Protocol: Representative Asymmetric Epoxidation of an Allylic Alcohol

This protocol describes the epoxidation of a generic allylic alcohol.

References

Application Notes and Protocols: The Use of 9-Decyn-1-ol in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 9-decyn-1-ol as a versatile starting material for the synthesis of various heterocyclic compounds. Due to a lack of specific documented examples for this compound in the scientific literature, this document presents a representative protocol for the synthesis of a substituted tetrahydropyran (B127337) via intramolecular iodocyclization. This method is based on well-established procedures for similar long-chain terminal alkynols and is expected to be adaptable for this compound. Additionally, other potential synthetic pathways are discussed to highlight the broader synthetic utility of this substrate.

Synthesis of Oxygen-Containing Heterocycles: Intramolecular Cyclization

The presence of both a terminal alkyne and a primary alcohol functionality within the same molecule makes this compound an ideal candidate for intramolecular cyclization reactions to form oxygen-containing heterocycles such as substituted tetrahydrofurans and tetrahydropyrans. These reactions can be promoted by electrophiles or transition metal catalysts.

Application Note: Electrophilic Iodocyclization for the Synthesis of a Substituted Tetrahydropyran

Electrophilic cyclization is a powerful method for the construction of heterocyclic rings. In the case of this compound, an electrophile can activate the alkyne, making it susceptible to nucleophilic attack by the distal hydroxyl group. Iodine is a commonly used electrophile for this transformation, leading to the formation of an iodo-substituted heterocycle, which can be a versatile intermediate for further functionalization. The reaction generally proceeds under mild conditions with high regioselectivity. Based on established protocols for similar substrates, a 6-endo-dig cyclization is anticipated to be a likely pathway, yielding a substituted tetrahydropyran.

Representative Experimental Protocol: Synthesis of 2-(Iodomethylidene)oxonane

This protocol is a representative example adapted from established procedures for the iodocyclization of terminal alkynols.[1]

Reaction Scheme:

Materials:

-

This compound

-

Iodine (I₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Stir the solution at room temperature.

-

In a separate flask, prepare a solution of iodine (2.0 mmol) in dichloromethane (5 mL).

-

Slowly add the iodine solution to the solution of this compound dropwise over 15-20 minutes.

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(iodomethylidene)oxonane.

Data Presentation

The following table summarizes the key parameters for the representative iodocyclization of this compound.

| Parameter | Value/Description |

| Starting Material | This compound |

| Reagent | Iodine (I₂) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Hypothetical Product | 2-(Iodomethylidene)oxonane |

| Hypothetical Yield | High (based on similar reactions) |

| Purification | Silica Gel Column Chromatography |

Experimental Workflow Diagram

Other Potential Synthetic Applications of this compound

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysts are known to be highly effective for the intramolecular hydroalkoxylation of alkynols.[2][3] A gold(I) catalyst could activate the alkyne of this compound, facilitating the nucleophilic attack of the hydroxyl group to form a five- or six-membered oxygen-containing heterocycle. This method is often characterized by mild reaction conditions and high atom economy.

Hypothetical Signaling Pathway for Gold-Catalyzed Cyclization

Sonogashira Coupling for the Synthesis of Substituted Heterocycles

The terminal alkyne of this compound can participate in Sonogashira coupling reactions with aryl or vinyl halides. If the coupling partner contains a suitable nucleophile, a subsequent intramolecular cyclization can lead to the formation of various heterocyclic systems. This two-step, one-pot approach can be a powerful strategy for building complex molecular architectures.

Azide-Alkyne "Click" Chemistry for Triazole Synthesis

This compound is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By reacting with an organic azide, this compound can be readily converted into a 1,2,3-triazole derivative bearing a hydroxylated decyl chain. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of a variety of heterocyclic compounds. While specific literature examples are scarce, established methodologies for the cyclization of alkynols, such as electrophilic iodocyclization and gold-catalyzed hydroalkoxylation, provide a strong foundation for future research. The protocols and conceptual frameworks presented in these application notes are intended to guide researchers in exploring the synthetic potential of this compound for the development of novel heterocyclic structures relevant to the pharmaceutical and materials science industries. Further investigation into the reactivity of this compound is warranted to fully unlock its synthetic utility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Experimental Setup for Sonogashira Coupling with 9-Decyn-1-ol

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of complex molecules, natural products, and pharmaceuticals.[2] This document provides a detailed experimental protocol for the Sonogashira coupling of 9-decyn-1-ol, a long-chain terminal alkynol, with an aryl halide.

General Reaction Scheme

The Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The general transformation is depicted below, followed by the specific reaction involving this compound.

-

General Reaction: R-X + H-C≡C-R' --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-R' (where R = Aryl, Vinyl; R' = Alkyl, Aryl, etc.; X = I, Br, OTf)

-

Specific Reaction with this compound: Ar-X + H-C≡C-(CH₂)₈-OH --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ar-C≡C-(CH₂)₈-OH

Experimental Parameters

The success of the Sonogashira coupling is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of this compound with an aryl iodide.

| Parameter | Recommended Conditions | Notes |

| Aryl Halide | Aryl Iodide (1.0 equiv) | Reactivity order: I > OTf > Br >> Cl.[3] Aryl bromides may require higher temperatures or more active catalysts. |

| Alkyne | This compound (1.2-1.5 equiv) | A slight excess of the alkyne is typically used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Other common catalysts include Pd(PPh₃)₄. In situ generation of the Pd(0) species is common from Pd(II) precursors. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (2-10 mol%) | The copper co-catalyst increases the reaction rate, allowing for milder conditions. Copper-free conditions can be employed to prevent alkyne homocoupling. |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (i-Pr₂NH) | An amine base is required. It can often be used as the solvent or co-solvent. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | The reaction should be performed under anhydrous and anaerobic conditions. |

| Temperature | Room Temperature to 60 °C | The required temperature depends on the reactivity of the aryl halide. |

| Reaction Time | 2-24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials and Reagents:

-

Aryl Iodide (e.g., Iodobenzene)

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), degassed

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate for chromatography elution

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon) with a manifold or balloon

-

Magnetic stirrer with a heating plate

-

Syringes and needles for transfer of reagents

-

TLC plates and developing chamber

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous THF (10 mL) and degassed triethylamine (3.0 mmol, 3 equiv) to the flask via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. If no reaction is observed by TLC after a few hours, gently heat the mixture to 40-50 °C.

-

Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of hexane and ethyl acetate. The reaction is complete when the aryl iodide spot has disappeared.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add saturated aqueous NH₄Cl solution (15 mL) to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure coupled product.

Visualized Experimental Workflow and Catalytic Cycle

Caption: A flowchart illustrating the key steps in the experimental workflow for the Sonogashira coupling.

Caption: The interconnected catalytic cycles of the copper-palladium catalyzed Sonogashira reaction.

Application Notes

-

Copper-Free Sonogashira Coupling: The presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed. These reactions often require a different choice of ligand, base (e.g., piperidine, cesium carbonate), or higher reaction temperatures.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve product yields. Microwave-assisted protocols typically involve sealed reaction vessels to allow for heating above the solvent's boiling point.

-

Substrate Considerations: The reactivity of the aryl halide partner is a critical factor, with iodides being the most reactive, followed by triflates and bromides. Aryl chlorides are generally unreactive under standard conditions. The reaction is compatible with a wide array of functional groups on both the aryl halide and the alkyne.

-

Safety Precautions: Many reagents used in the Sonogashira coupling are sensitive to air and moisture, necessitating the use of an inert atmosphere. Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes: 9-Decyn-1-ol as a Bioorthogonal Precursor for Fatty Acid Synthesis and Metabolism Studies

Introduction

9-Decyn-1-ol is a 10-carbon alcohol featuring a terminal alkyne group. This bioorthogonal handle makes it a valuable chemical tool for studying fatty acid (FA) metabolism. Once introduced to biological systems, this compound is metabolized and incorporated into lipid species. The terminal alkyne group does not significantly perturb the biochemical behavior of the fatty acid analog, yet it provides a specific site for covalent ligation with azide-containing reporter molecules via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a type of "click chemistry". This enables the detection, visualization, and quantification of lipids that have incorporated the this compound backbone, providing a powerful method to trace fatty acid metabolism in living cells and organisms.[1]

Principle of the Method

The utility of this compound as a metabolic precursor relies on its sequential enzymatic conversion and incorporation into various lipid classes. The proposed metabolic pathway is as follows:

-

Oxidation: The primary alcohol group of this compound is oxidized by cellular alcohol dehydrogenases to an aldehyde, followed by further oxidation to the corresponding carboxylic acid, 9-decynoic acid.

-

Activation: 9-decynoic acid is then activated to its coenzyme A (CoA) thioester, 9-decynoyl-CoA, by acyl-CoA synthetases.

-

Incorporation: 9-decynoyl-CoA can enter several metabolic pathways:

-

Elongation: It can serve as a primer for fatty acid synthase (FASN) or elongases, leading to the formation of longer-chain alkynyl fatty acids.[2][3][4]

-

Desaturation: The resulting fatty acyl chains can be modified by desaturases.

-

Esterification: The alkynyl fatty acyl-CoA can be esterified to glycerol-3-phosphate or other backbones to form complex lipids such as triacylglycerols (TAGs), phospholipids (B1166683) (PLs), and cholesterol esters (CEs).

-

Protein Acylation: It can be attached to proteins as a post-translational modification (e.g., N-myristoylation or S-palmitoylation).

-

-

Detection: After metabolic labeling, cells are lysed, and the incorporated alkyne-tagged lipids or proteins are reacted with an azide-functionalized reporter tag (e.g., a fluorophore like Azido-Biotin or Azido-Coumarin) via click chemistry for subsequent analysis.

Applications

-